molecular formula C5H14NO3P B1218692 [2-(trimethylazaniumyl)ethyl]phosphonate CAS No. 14596-57-7

[2-(trimethylazaniumyl)ethyl]phosphonate

Cat. No.: B1218692
CAS No.: 14596-57-7
M. Wt: 167.14 g/mol
InChI Key: VCANKBLUHKRQLL-UHFFFAOYSA-N
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Description

[2-(trimethylazaniumyl)ethyl]phosphonate is a chemical compound with the molecular formula C5H13NO3P. It is known for its unique structure, which includes a phosphonate group and a trimethylammonium group.

Scientific Research Applications

[2-(trimethylazaniumyl)ethyl]phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of polymers, catalysts, and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

[2-(trimethylazaniumyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the silyldealkylation of dialkyl esters using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of silyldealkylation and desilylation can be scaled up for industrial applications. The use of microwave irradiation to accelerate these reactions has been investigated, showing significant advantages over conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

[2-(trimethylazaniumyl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation and various oxidizing or reducing agents depending on the desired reaction. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, silyldealkylation with BTMS followed by desilylation typically yields phosphonic acids .

Comparison with Similar Compounds

[2-(trimethylazaniumyl)ethyl]phosphonate can be compared with other similar compounds, such as:

    Phosphocholine: Shares a similar phosphonate group but differs in its overall structure and applications.

    N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Another compound with a similar structure but different functional groups and properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Trimethyl(2-phosphonatoethyl)azanium involves the reaction of trimethylamine with 2-bromoethylphosphonic acid, followed by quaternization with methyl iodide.", "Starting Materials": [ "Trimethylamine", "2-bromoethylphosphonic acid", "Methyl iodide" ], "Reaction": [ "Step 1: Trimethylamine is reacted with 2-bromoethylphosphonic acid in the presence of a base such as sodium hydroxide to form the intermediate 2-phosphonatoethyltrimethylammonium bromide.", "Step 2: The intermediate is then quaternized with methyl iodide to form Trimethyl(2-phosphonatoethyl)azanium.", "Overall reaction: Trimethylamine + 2-bromoethylphosphonic acid + Methyl iodide → Trimethyl(2-phosphonatoethyl)azanium + Hydrogen bromide" ] }

CAS No.

14596-57-7

Molecular Formula

C5H14NO3P

Molecular Weight

167.14 g/mol

IUPAC Name

hydroxy-[2-(trimethylazaniumyl)ethyl]phosphinate

InChI

InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)

InChI Key

VCANKBLUHKRQLL-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCP(=O)([O-])[O-]

Canonical SMILES

C[N+](C)(C)CCP(=O)(O)[O-]

Synonyms

2-(trimethylammonio)ethylphosphonate
N,N,N-trimethyl-2-aminoethylphosphonate
TMAEP

Origin of Product

United States

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